molecular formula C9H7N3O4 B13088456 Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13088456
M. Wt: 221.17 g/mol
InChI Key: OJWKKYUYFOHUBY-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high purity products under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological target. For example, as an anticancer agent, it may inhibit cell proliferation by targeting key enzymes involved in DNA replication .

Comparison with Similar Compounds

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and applications . The unique combination of the pyridine and pyrimidine rings in this compound contributes to its distinct chemical properties and therapeutic potential.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-8(14)5-3-2-4-6(10-5)7(13)12-9(15)11-4/h2-3H,1H3,(H2,11,12,13,15)

InChI Key

OJWKKYUYFOHUBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC(=O)NC2=O

Origin of Product

United States

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